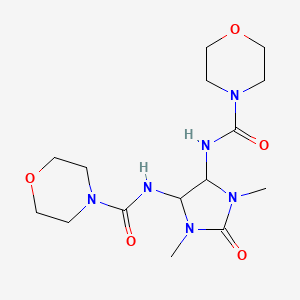
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide, also known as Compound 1, is a small molecule that has been identified as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies, and its mechanism of action is currently being investigated.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective therapeutic agent. Additionally, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to have low toxicity in animal studies, which is an important consideration for the development of new drugs. However, one limitation of using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1. One area of research is to further investigate its mechanism of action, which may provide insight into how it can be optimized for therapeutic use. Additionally, further studies are needed to determine the efficacy of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in animal models and clinical trials. Finally, research is needed to investigate the potential use of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in combination with other drugs or therapies to enhance its therapeutic potential.
In conclusion, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is a small molecule that has shown promising results in preclinical studies for the treatment of cancer and other diseases. Its mechanism of action is currently being investigated, and further research is needed to determine its efficacy in animal models and clinical trials. While there are limitations to using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments, its potential as a therapeutic agent warrants further investigation.
Synthesemethoden
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 involves the use of tert-butylamine, 2-fluoro-5-methylbenzoic acid, and other reagents. The synthesis of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is a complex process, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-12-5-10-15(19)16(11-12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZNSYMLXFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isobutyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5064197.png)
![2-bromo-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5064205.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5064213.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064216.png)

![3-[({[5-(4-bromophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5064228.png)
![3-[(2,2-dimethoxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5064235.png)


![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B5064296.png)
![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)